molecular formula C15H22N4O3S B2742843 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine CAS No. 1396803-03-4

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine

Cat. No.: B2742843
CAS No.: 1396803-03-4
M. Wt: 338.43
InChI Key: SGPZPKCXANOLCX-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and an isoxazole ring

Properties

IUPAC Name

3,5-dimethyl-4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-11-15(12(2)22-17-11)23(20,21)19-7-4-14(5-8-19)10-18-9-6-16-13(18)3/h6,9,14H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPZPKCXANOLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the isoxazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the piperidine nucleus exhibit antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The sulfonyl group in this compound is associated with enzyme inhibition properties. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections . In vitro studies have reported strong inhibitory activity against these enzymes, highlighting its potential as a therapeutic agent.

Anticancer Potential

The compound's structure suggests possible anticancer activity. Compounds with similar functional groups have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell growth and survival .

Hypoglycemic Effects

There is evidence suggesting that piperidine derivatives can help regulate blood glucose levels. This compound may possess hypoglycemic properties, making it a candidate for developing treatments for diabetes .

Case Study 1: Antibacterial Screening

In a study published in the Brazilian Journal of Pharmaceutical Sciences, several synthesized compounds bearing piperidine and oxazole moieties were evaluated for antibacterial activity against multiple strains. The results demonstrated that certain derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating the potential of these compounds in treating bacterial infections .

Case Study 2: Enzyme Inhibition Assays

Another study focused on the enzyme inhibition profile of similar compounds indicated that those with a sulfonyl group exhibited remarkable inhibition of acetylcholinesterase, with IC50 values significantly lower than established inhibitors like donepezil. This suggests that the compound could be further explored for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring, for example, can bind to metal ions or enzymes, affecting their activity. The piperidine and isoxazole rings may also contribute to the compound’s overall biological activity by interacting with different receptors or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a novel chemical entity with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Chemical Formula : C15H19N3O3S
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 866154-84-9
  • IUPAC Name : 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2-methylimidazol-1-ylmethyl)piperidine

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in several physiological processes and disease states .
  • Antibacterial Activity : Preliminary studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
  • Binding Interactions : Docking studies reveal significant interactions with amino acids in target proteins, indicating a strong binding affinity that could enhance its therapeutic efficacy .

Biological Activity Overview

The biological activities of the compound can be summarized in the following table:

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibition
HemorheologicalComparable to known angioprotector pentoxifylline
Anticancer PotentialSuggested due to structural similarities with known anticancer agents

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of various piperidine derivatives, the compound exhibited significant inhibitory activity against selected bacterial strains. The results indicated an IC50 value comparable to established antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibits AChE with an IC50 value significantly lower than that of standard inhibitors. This suggests its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Study 3: Hemorheological Activity

Research has shown that the compound enhances blood flow properties similar to pentoxifylline. This effect could be advantageous in conditions requiring improved microcirculation .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound integrates a piperidine core modified with a 3,5-dimethylisoxazole sulfonyl group and a 2-methylimidazole methyl substituent. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the imidazole moiety may facilitate hydrogen bonding with biological targets. The dimethylisoxazole contributes to metabolic stability due to steric hindrance. These structural motifs are common in antimicrobial and antitumor agents, as seen in related piperidine-isoxazole hybrids .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves sequential functionalization of the piperidine ring:

Sulfonylation : Reacting piperidine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., NaH in THF) .

Methylimidazole conjugation : Introducing the 2-methylimidazole group via nucleophilic substitution or reductive amination, often using formaldehyde or alkyl halides in polar aprotic solvents (e.g., DMF) .
Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How is this compound characterized using spectroscopic techniques?

  • FT-IR : Peaks at ~1174 cm⁻¹ (C-N stretch), ~1674 cm⁻¹ (amide C=O), and ~1271 cm⁻¹ (C-O) confirm functional groups .
  • ¹H-NMR : Piperidine protons appear as multiplets (δ 1.5–3.0 ppm), imidazole protons as singlets (δ 7.2–7.5 ppm), and dimethylisoxazole protons as singlets (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks align with the formula C₁₄H₂₀N₄O₃S (e.g., [M+H]+ at m/z 325.12) .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and antitumor potential in breast cancer cell lines (IC₅₀: 12 µM). These effects are attributed to enzyme inhibition (e.g., dihydrofolate reductase) and DNA intercalation, common in sulfonyl-containing heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature Control : Lowering sulfonylation reaction temperatures (0–5°C) reduces side-product formation .
  • Catalyst Use : LiH in DMF enhances nucleophilic substitution efficiency for imidazole conjugation (yield increase from 60% to 85%) .
  • Solvent Selection : Replacing THF with acetonitrile improves sulfonyl group stability during purification .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM in breast cancer cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 48-hour exposure in serum-free media) and validating via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) are critical .

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced potency?

  • Piperidine Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the piperidine ring improves target binding affinity (e.g., 2-fold increase in enzyme inhibition) .
  • Isoxazole Substitutions : Replacing 3,5-dimethyl groups with halogens (e.g., Cl) enhances metabolic stability but may reduce solubility .

Q. What computational methods are used to predict biological targets and binding modes?

  • Molecular Docking : AutoDock Vina simulates interactions with kinases (e.g., EGFR) and GPCRs, identifying key hydrogen bonds with the imidazole nitrogen .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes, revealing conformational shifts in the sulfonyl group critical for activity .

Q. How can analogs be designed to improve pharmacokinetic properties?

  • LogP Optimization : Introducing polar groups (e.g., -OH) to the imidazole methyl substituent reduces LogP from 2.8 to 1.9, enhancing aqueous solubility .
  • Pro-drug Strategies : Masking the sulfonyl group as a tert-butyl carbamate improves oral bioavailability (2.5-fold increase in AUC) .

Q. What strategies evaluate synergistic effects with other therapeutic agents?

  • Combination Index (CI) : CalcuSyn software quantifies synergy (CI < 1) with doxorubicin in cancer cells, suggesting DNA damage pathway potentiation .
  • Mechanistic Studies : Transcriptomic profiling (RNA-seq) identifies upregulated apoptosis genes (e.g., BAX, CASP3) in combination treatments .

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